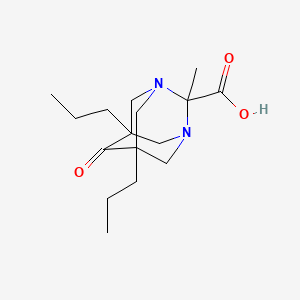
2-Iodo-4-(trifluoromethyl)benzylami
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-4-(trifluoromethyl)benzylamine is an organic compound that features both iodine and trifluoromethyl groups attached to a benzylamine structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-(trifluoromethyl)benzylamine typically involves multiple steps. One common method starts with the iodination of a benzylamine derivative, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity.
Industrial Production Methods
Industrial production of 2-Iodo-4-(trifluoromethyl)benzylamine may involve scalable processes such as continuous flow chemistry, which allows for the efficient and consistent production of the compound. The use of automated systems and optimized reaction conditions can further enhance the yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-4-(trifluoromethyl)benzylamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the trifluoromethyl group plays a crucial role.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like N-bromosuccinimide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield complex aromatic compounds, while oxidation reactions may produce benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
2-Iodo-4-(trifluoromethyl)benzylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2-Iodo-4-(trifluoromethyl)benzylamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or other biomolecules. The iodine atom can participate in halogen bonding, further influencing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzylamine: Lacks the iodine atom but shares the trifluoromethyl group.
2-Iodo-4-methylbenzylamine: Contains a methyl group instead of a trifluoromethyl group.
2-Iodo-4-(trifluoromethyl)aniline: Similar structure but with an aniline group instead of a benzylamine group.
Uniqueness
2-Iodo-4-(trifluoromethyl)benzylamine is unique due to the presence of both iodine and trifluoromethyl groups, which confer distinct chemical properties
Eigenschaften
Molekularformel |
C8H7F3IN |
|---|---|
Molekulargewicht |
301.05 g/mol |
IUPAC-Name |
[2-iodo-4-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C8H7F3IN/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3H,4,13H2 |
InChI-Schlüssel |
MKPBENGEXUKOMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-4'-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B12835431.png)




![7-(Trifluoroacetyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B12835454.png)
![1-[2-(2-Butoxyethoxy)ethoxy]-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecan-2-ol](/img/structure/B12835457.png)


![4-((6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)oxy)phenol](/img/structure/B12835466.png)




